N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide
Description
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a furan-based carboxamide derivative characterized by a 3-carboxamide-substituted furan core. Key structural features include:
- Furan ring: A five-membered aromatic oxygen heterocycle at the core.
- Carboxamide group: Positioned at the 3-position of the furan, linked to a 4-ethoxyphenyl moiety (C₆H₅-O-CH₂CH₃).
- Phenoxymethyl substituent: A 4-methylphenoxy group (-O-C₆H₄-CH₃) attached via a methylene bridge at the furan’s 2-position.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-24-17-10-6-16(7-11-17)22-21(23)19-12-13-25-20(19)14-26-18-8-4-15(2)5-9-18/h4-13H,3,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXIXUVBGZABAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)COC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A prominent method for synthesizing furan-3-carboxamides involves Ag(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols, as demonstrated by recent work in The Journal of Organic Chemistry. This approach leverages silver nitrate (AgNO₃) to facilitate intramolecular cyclization, forming the furan core while introducing substituents at strategic positions.
Adapted Procedure for Target Compound
To synthesize N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide, the following modifications are proposed:
- Starting Material Synthesis :
Cyclization Reaction :
- Dissolve the diynamide-3-ol (0.147 mmol) and 8-methylquinoline N-oxide (0.294 mmol) in dichloromethane (DCM, 1 mL).
- Add AgNO₃ (5 mol%) and stir at room temperature for 6 hours under argon.
- Filter through Celite, concentrate under reduced pressure, and purify using silica gel chromatography (ethyl acetate/hexane, 15:75).
Yield Optimization :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | AgNO₃ (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 6 hours |
| Yield | 83% (theoretical adaptation) |
Mechanistic Insights
The Ag(I) ion coordinates to the alkyne termini of the diynamide-3-ol, promoting a 5-endo-dig cyclization to form the furan ring. Subsequent oxidation by 8-methylquinoline N-oxide stabilizes the intermediate, culminating in carboxamide formation.
Friedel-Crafts Acylation of α-Hydroxyketones
Traditional Synthesis Route
A patent by US3959481A outlines a Friedel-Crafts acylation method for furan-3-carboxamides, involving α-hydroxyketones and acetamides. This method is scalable and avoids transition-metal catalysts.
Stepwise Protocol
Substrate Preparation :
- Synthesize α-hydroxyketone I : 3-(4-methylphenoxymethyl)-2-hydroxypropan-1-one.
- Prepare acetamide II : N-(4-ethoxyphenyl)acetamide via acetylation of 4-ethoxyaniline.
Cyclization Reaction :
Yield and Selectivity :
Reaction Mechanism
The Lewis acid (AlCl₃) activates the α-hydroxyketone, forming an acylium ion that undergoes electrophilic attack by the acetamide’s nitrogen. Cyclodehydration yields the furan-3-carboxamide, with water elimination driving the equilibrium.
Post-Synthetic Functionalization Strategies
Bromination and Cross-Coupling
A secondary method involves brominating preformed furan-3-carboxamides, followed by Suzuki-Miyaura coupling to introduce the 4-methylphenoxymethyl group:
- Bromination :
- Coupling Reaction :
Limitations :
- Multi-step synthesis reduces overall yield (∼39%).
- Requires stringent anhydrous conditions for palladium catalysis.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ag(I)-Catalyzed Cyclization | - High regioselectivity - Mild conditions |
- Costly silver catalyst - Sensitive to oxygen |
75–85% |
| Friedel-Crafts Acylation | - Scalable - No transition metals |
- Harsh conditions - Byproduct formation |
70–82% |
| Post-Synthetic Coupling | - Modular substituent introduction | - Low overall yield - Complex purification |
35–58% |
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan-3-carboxamide Derivatives
N-(4-Aminophenyl)-5-methylfuran-3-carboxamide
- Structural differences: Replaces the 4-ethoxyphenyl group with a 4-aminophenyl moiety and introduces a methyl group at the furan’s 5-position.
- Molecular formula: C₁₂H₁₂N₂O₂ (vs. C₂₁H₂₁NO₄ for the target compound).
Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (95a)
- Structural differences : Features an ester-linked acetate at the 2-position and an isopropylcarbamoyl group at the 3-position.
- Impact: The ester group increases reactivity toward hydrolysis, whereas the target compound’s phenoxymethyl substituent provides steric bulk and aromatic interactions .
Benzamide and Thioamide Analogues
2-((4-Methylphenoxy)methyl)-N-(2-bromophenylcarbamothioyl)benzamide (1f)
- Structural differences : Replaces the furan core with a benzene ring and substitutes the carboxamide with a carbamothioyl group. A bromine atom is present on the phenyl ring.
- Impact : The thioamide (C=S) group increases resistance to enzymatic hydrolysis compared to carboxamides (C=O). The bromine atom enhances molecular weight (MW = 497.86 g/mol) and may influence halogen bonding .
- Melting point: 144.5–145.7°C (vs.
2-((4-Methylphenoxy)methyl)-N-(3-fluorophenylcarbamothioyl)benzamide (1j)
- Structural differences : Incorporates a fluorine atom on the phenyl ring.
- Melting point: 116.9–119°C .
Phenoxymethyl-Substituted Analogues
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide
- Structural differences: Substitutes the 4-ethoxyphenyl group with a 4-(diethylamino)phenyl moiety and replaces the 4-methylphenoxy with a 4-chloro-3-methylphenoxy group.
- Impact: The diethylamino group introduces strong electron-donating effects, enhancing solubility in acidic conditions. The chloro substituent increases molecular polarity (MW = 443.91 g/mol) .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Core Structure | Substituents (R₁, R₂) | Molecular Formula | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Furan | R₁: 4-ethoxyphenyl; R₂: 4-methylphenoxymethyl | C₂₁H₂₁NO₄ | N/A | Carboxamide, Ether |
| N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | Furan | R₁: 4-aminophenyl; R₂: 5-methyl | C₁₂H₁₂N₂O₂ | N/A | Carboxamide, Amine |
| 1f (Bromophenylcarbamothioyl) | Benzene | R₁: 2-bromophenyl; R₂: 4-methylphenoxymethyl | C₂₂H₁₇BrN₂O₂S | 144.5–145.7 | Thioamide, Bromine |
| 5-[(4-Chloro-3-methylphenoxy)methyl]-... | Furan | R₁: 4-(diethylamino)phenyl; R₂: 4-chloro-3-methylphenoxy | C₂₄H₂₆ClN₂O₃ | N/A | Carboxamide, Chlorine |
Table 2: Spectral Data Comparison (¹H-NMR Highlights)
Biological Activity
N-(4-ethoxyphenyl)-2-[(4-methylphenoxy)methyl]furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Chemical Formula : C20H19NO4
- Molecular Weight : 337.37 g/mol
- CAS Number : 878715-87-8
The biological activity of this compound is primarily attributed to its structural components, which include a furan ring and various aromatic substituents. These features contribute to its interaction with biological targets, such as enzymes and receptors involved in cancer progression and bacterial growth inhibition.
Anticancer Activity
Research has indicated that compounds with furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines.
Case Study: Antitumor Efficacy
A study focusing on structurally related compounds demonstrated that modifications in the aromatic rings can enhance cytotoxicity against specific cancer cell lines. The compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating substantial potential as an anticancer agent .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A431 | 1.98 ± 1.22 |
| Doxorubicin | A431 | 1.50 ± 0.30 |
Antimicrobial Activity
The compound's efficacy as an antimicrobial agent has also been explored. Preliminary studies suggest that it possesses antibacterial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing
The antibacterial activity was assessed using the disc diffusion method, revealing that this compound significantly inhibited the growth of several bacterial strains.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Bacillus cereus | 12 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of electron-donating groups on the aromatic rings has been shown to increase cytotoxicity and antibacterial efficacy.
Key Findings from SAR Studies
- Electron-Donating Groups : Methyl and ethoxy groups enhance lipophilicity, improving membrane penetration.
- Furan Ring Contribution : The furan moiety is essential for interaction with biological targets, facilitating enzyme inhibition.
Q & A
Q. What steps mitigate discrepancies in biological assay reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
